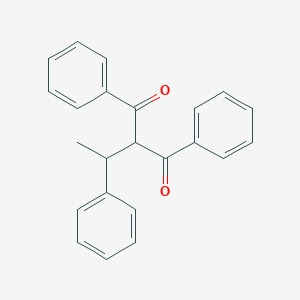![molecular formula C12H18O2 B14311353 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-91-9](/img/structure/B14311353.png)
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of both an alkyne and an alkene functional group. This compound is part of a broader class of organic molecules known as alkynes, which contain carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hept-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic attack on the oxane ring. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hept-1-en-5-yne: A simpler compound with similar functional groups but without the oxane ring.
2-[(Hept-3-yn-1-yl)oxy]oxane: A structural isomer with the alkyne group at a different position.
Hept-3-en-5-yne: Another structural isomer with the alkene and alkyne groups at different positions.
Uniqueness
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is unique due to the presence of both an alkyne and an alkene group within the same molecule, along with the oxane ring
Propriétés
Numéro CAS |
112182-91-9 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-hept-1-en-5-yn-3-yloxyoxane |
InChI |
InChI=1S/C12H18O2/c1-3-5-8-11(4-2)14-12-9-6-7-10-13-12/h4,11-12H,2,6-10H2,1H3 |
Clé InChI |
DYPGZHQTBMHBHU-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C=C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)





![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)


